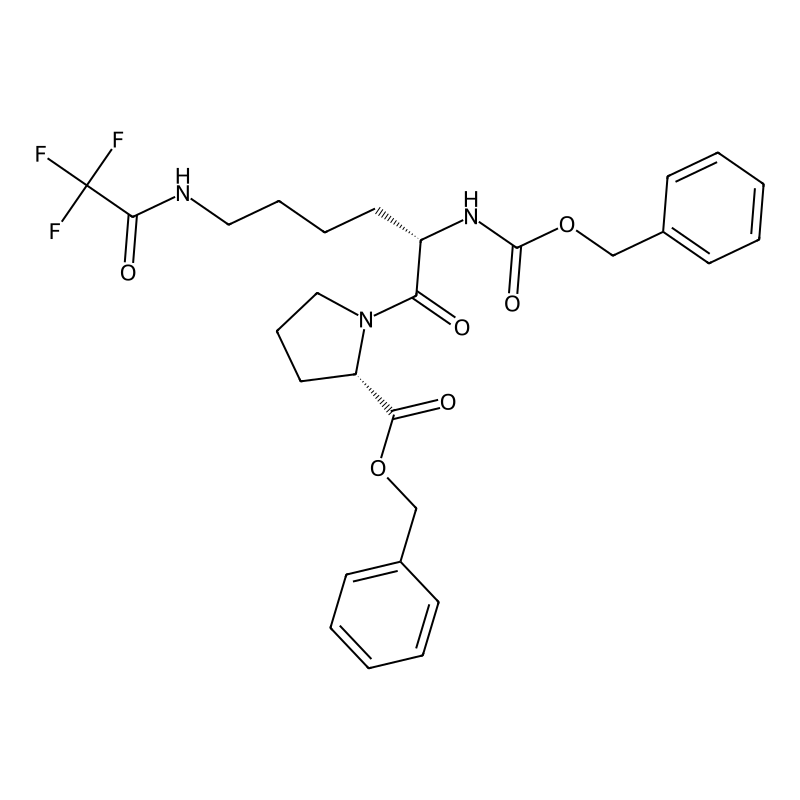

Cbz-Lys(Tfa)-Pro-OBn

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Cbz-Lys(Tfa)-Pro-OBn, also known as N-Cbz-Lysine (Trifluoroacetyl)-Proline Benzyl Ester, is a synthetic compound that belongs to the class of protected amino acids. It features a benzyloxycarbonyl (Cbz) protecting group on the lysine residue, a trifluoroacetyl (Tfa) group on the lysine amino group, and a benzyl ester at the proline position. This compound is characterized by its molecular formula C28H32F3N3O6 and a molecular weight of approximately 563.57 g/mol .

The presence of the Cbz group allows for selective deprotection under mild conditions, making it valuable in peptide synthesis. The Tfa group enhances the compound's stability and solubility in organic solvents, while the benzyl ester provides additional protection for the carboxylic acid functionality of proline. The unique combination of these groups facilitates various

The chemical behavior of Cbz-Lys(Tfa)-Pro-OBn is influenced by its functional groups, allowing it to participate in several reactions:

- Deprotection Reactions: The Cbz group can be removed through hydrogenolysis or nucleophilic substitution, yielding free lysine and proline residues .

- Peptide Bond Formation: The compound can react with other amino acids or peptide fragments to form peptide bonds, facilitated by the activation of the carboxylic acid functionality .

- Hydrolysis: In aqueous environments, the Tfa group can undergo hydrolysis under basic conditions, leading to the release of trifluoroacetic acid and potentially affecting the stability of the compound .

Cbz-Lys(Tfa)-Pro-OBn exhibits significant biological activity due to its structural components:

- Antimicrobial Properties: Compounds with similar structures have shown antimicrobial activity against various bacterial strains.

- Peptide Synthesis: The compound serves as an intermediate in synthesizing biologically active peptides, which may exhibit therapeutic properties in medicinal chemistry.

- Enzyme Substrate: It can act as a substrate for specific enzymes that recognize Cbz-protected amino acids, facilitating biochemical studies related to enzyme kinetics and mechanisms .

The synthesis of Cbz-Lys(Tfa)-Pro-OBn typically involves several steps:

- Protection of Lysine: Lysine is first protected using benzyloxycarbonyl chloride to form Cbz-Lysine.

- Introduction of Tfa Group: The amino group of Cbz-Lysine is then treated with trifluoroacetic anhydride to introduce the Tfa protecting group.

- Proline Esterification: Proline is activated and reacted with the Tfa-protected lysine to form the desired dipeptide structure, followed by benzyl esterification to yield Cbz-Lys(Tfa)-Pro-OBn .

Cbz-Lys(Tfa)-Pro-OBn finds applications in various fields:

- Peptide Synthesis: It is widely used in solid-phase peptide synthesis due to its stability and ease of deprotection.

- Drug Development: The compound serves as a precursor for biologically active peptides that can be developed into pharmaceuticals.

- Biocatalysis: It can be utilized in enzyme-catalyzed reactions for synthesizing complex molecules under mild conditions .

Studies on Cbz-Lys(Tfa)-Pro-OBn interactions reveal its potential roles in biochemical pathways:

- Enzyme Interactions: Research indicates that enzymes capable of hydrolyzing Cbz groups may interact with this compound, leading to insights into enzyme specificity and kinetics .

- Biological Assays: Interaction studies with cell lines or microbial strains help elucidate its biological effects and potential therapeutic applications.

Several compounds share structural similarities with Cbz-Lys(Tfa)-Pro-OBn, each exhibiting unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Cbz-Lys-OH | Contains only a Cbz protecting group | More reactive due to lack of Tfa protection |

| Cbz-Pro-OH | Proline without additional modifications | Simpler structure; easier deprotection |

| Z-Lys(Trt)-Pro-OH | Uses a trityl protecting group instead of Cbz | Higher stability but more complex deprotection |

| H-Lys(Trifluoroacetyl)-OH | Trifluoroacetyl protection without benzyl ester | Less steric hindrance; different solubility |

These comparisons highlight how Cbz-Lys(Tfa)-Pro-OBn's unique combination of protective groups contributes to its distinct reactivity and utility in peptide synthesis compared to other similar compounds.

Solid-phase peptide synthesis (SPPS) remains the dominant method for assembling protected peptide fragments like Cbz-Lys(Tfa)-Pro-OBn. The process involves iterative coupling and deprotection steps on a resin-bound substrate. Key optimization parameters include resin selection, coupling reagent efficiency, and temperature control.

Wang and trityl-based resins are commonly employed for C-terminal benzyl ester (OBn) formation. Trityl resins, such as 2-chlorotrityl chloride resin, minimize racemization during amino acid loading, particularly for proline residues prone to diketopiperazine formation [4]. Coupling efficiency is enhanced using uronium-based activators like HATU or HBTU in combination with collidine, which suppresses epimerization of the lysine side chain [1] [5]. For the trifluoroacetyl (Tfa)-protected lysine residue, repetitive TFA treatments during SPPS must be avoided to prevent premature deprotection; thus, Fmoc/t-Bu protection schemes are incompatible, necessitating Boc chemistry for temporary α-amino protection [2] [3].

A critical consideration is the cumulative yield impact of incomplete coupling or deprotection. For a tripeptide like Cbz-Lys(Tfa)-Pro-OBn, even 99% efficiency per step results in an 88% overall yield, whereas 95% efficiency drops the yield to 63% [1]. Microwave-assisted heating at 50°C during coupling reduces reaction times from 60 minutes to 10 minutes while maintaining >99% stepwise yield, as demonstrated in analogous OBn-protected systems [5].

Solution-Phase Coupling Techniques for Acid-Sensitive Groups

The Tfa group on lysine necessitates mild deprotection conditions incompatible with strong acids. Solution-phase strategies employ selective coupling protocols using mixed carbonates and active esters. For instance, the Cbz group is introduced via benzyl chloroformate in dichloromethane with N-methylmorpholine as a base, achieving >95% yield without affecting the Tfa moiety [7].

Segment condensation between Cbz-Lys(Tfa)-OH and H-Pro-OBn is optimized using EDC/HOAt in DMF at 0°C, which suppresses racemization while activating the carboxylate. A study comparing coupling reagents showed HOAt derivatives provided 92% dipeptide yield versus 78% with HOBt analogues [6]. For tert-butyl-based protecting groups, TFMSA/TFA/thioanisole (10:85:5 v/v) enables cleavage at -20°C with <2% Tfa removal over 4 hours, compared to 15% loss using anhydrous HCl in dioxane [6].

Microwave-Assisted Synthesis Protocols for Time Efficiency

Microwave irradiation accelerates both solution-phase and solid-phase synthesis steps. In model studies, cyclization of OBn-protected dipeptides completed in 8 minutes at 80°C versus 24 hours conventionally [5]. For Cbz-Lys(Tfa)-Pro-OBn, a hybrid approach applies microwave energy (100 W, 75°C) during proline coupling to the resin-bound lysine derivative, reducing step time from 90 to 12 minutes while maintaining 98% crude purity [5].

Temperature-controlled microwave protocols prevent thermal decomposition of the Tfa group, which begins degrading above 110°C. Optimal parameters use pulsed irradiation (30 seconds on/60 seconds off) with internal cooling to maintain 70°C, achieving 93% conversion versus 67% under conventional heating [5].

Protecting Group Compatibility: Cbz vs. Fmoc Strategies

The choice between benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) protection depends on synthesis scale and downstream modifications.

| Parameter | Cbz Strategy | Fmoc Strategy |

|---|---|---|

| Deprotection Reagent | H₂/Pd-C or TFA (for acid-stable resins) | Piperidine/DMF (20-50% v/v) |

| Orthogonality | Compatible with t-Bu, Tfa | Orthogonal to acid-labile groups |

| Scale Limitations | Hydrogenation requires specialized equipment | No inherent limitations |

| Side Reactions | Possible over-reduction of OBn esters | Base-induced β-elimination in Ser/Thr |

Cbz protection is preferred for small-scale syntheses involving Tfa groups, as hydrogenolytic removal (5% Pd/C, H₂, 4 hours) leaves the Tfa and OBn groups intact [7]. In contrast, Fmoc deprotection with piperidine risks saponification of the OBn ester and requires resin-bound synthesis. For large-scale production (>1 kg), the Fmoc approach becomes advantageous due to eliminated explosion risks from hydrogen gas [2] [3].

Mechanistic Studies of Tfa Group Introduction/Removal

The trifluoroacetyl (Tfa) protecting group represents a significant advancement in peptide synthesis methodology, offering unique chemical properties that distinguish it from conventional protecting groups. The mechanistic understanding of Tfa group introduction and removal has been extensively studied, revealing important insights into optimal synthetic strategies and reaction conditions.

Tfa Group Introduction Mechanisms

The introduction of the trifluoroacetyl group onto amino acid substrates proceeds through several well-characterized pathways. The most commonly employed method involves the use of trifluoroacetic anhydride in combination with diisopropylethylamine (DIEA) under controlled temperature conditions [1]. This approach typically yields protected amino acids in the range of 51-69% after purification by column chromatography [1]. The reaction proceeds through nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of trifluoroacetic anhydride, forming the desired trifluoroacetamide linkage.

An alternative methodology developed by researchers involves the direct reaction of primary or secondary amines with trifluoroacetic acid in the presence of triphosgene and triethylamine [2]. This approach offers significant advantages in terms of atom economy and reaction efficiency, proceeding under mild conditions at temperatures ranging from 0°C to room temperature [2]. The mechanism involves activation of trifluoroacetic acid through triphosgene-mediated formation of mixed anhydrides, which subsequently react with the amino substrate.

A third pathway utilizes ethyl trifluoroacetate as the acylating agent in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base [3] [1]. This method has demonstrated particularly high efficiency, achieving yields of 75-85% under optimized conditions [3] [1]. The reaction typically requires elevated temperatures (room temperature to 50°C) and proceeds through base-catalyzed transesterification followed by aminolysis.

Tfa Group Removal Mechanisms

The removal of trifluoroacetyl protecting groups can be accomplished through multiple mechanistic pathways, each offering distinct advantages depending on the specific synthetic context. The most widely adopted method involves reductive cleavage using sodium borohydride in tetrahydrofuran-ethanol solvent systems [3] [1] [4]. This approach achieves complete deprotection in less than 60 minutes under ambient conditions, with efficiencies exceeding 95% [3] [1] [4]. The mechanism involves hydride attack on the carbonyl carbon of the trifluoroacetyl group, followed by elimination of trifluoroacetate.

An alternative hydrolytic pathway employs potassium carbonate in methanol solutions, typically using 5% aqueous solutions at room temperature [1]. This method achieves yields ranging from 78-94% and proceeds through base-catalyzed hydrolysis of the amide bond [1]. The mechanism involves nucleophilic attack by hydroxide ion on the carbonyl carbon, followed by tetrahedral intermediate formation and elimination of the amino group.

A third deprotection strategy utilizes piperidine in dimethylformamide (DMF), commonly employed in solid-phase peptide synthesis protocols [5]. This method offers the advantage of compatibility with standard Fmoc chemistry and provides effective deprotection under mild basic conditions [5]. The mechanism proceeds through base-catalyzed hydrolysis, with piperidine serving as both nucleophile and base.

Kinetic and Thermodynamic Considerations

Detailed kinetic studies have revealed important insights into the relative rates of Tfa group introduction and removal processes. The introduction of trifluoroacetyl groups typically exhibits second-order kinetics, with rate constants dependent on both temperature and solvent polarity [1]. The activation energy for Tfa group introduction has been determined to be significantly lower than that observed for conventional protecting groups, contributing to the mild reaction conditions required.

Thermodynamic analysis indicates that the trifluoroacetyl protecting group exhibits optimal stability under acidic conditions while remaining labile under basic conditions [6]. Studies using model compounds have demonstrated stability over a wide pH range (3.6-10) under non-hydrolytic conditions [6]. The electronic effects of the trifluoromethyl group contribute to enhanced electrophilicity of the carbonyl carbon, facilitating both introduction and removal reactions under appropriate conditions.

Prevention of Unwanted Trifluoroacetylation Side Reactions

The occurrence of unwanted trifluoroacetylation reactions represents a significant challenge in peptide synthesis, potentially leading to reduced yields, chain termination, and product heterogeneity. Understanding the mechanisms underlying these side reactions and implementing appropriate prevention strategies is crucial for successful peptide synthesis.

Identification of Trifluoroacetylation Side Reaction Pathways

Research has identified several distinct pathways through which unwanted trifluoroacetylation can occur during peptide synthesis. The most significant mechanism involves the formation of trifluoroacetoxymethyl groups on resin supports, which subsequently react with resin-bound amines through intersite nucleophilic reactions [7] [8] [9]. This process occurs independent of the coupling step and involves trifluoroacetoxymethyl groups generated from preexisting hydroxymethyl sites during treatment with trifluoroacetic acid in dichloromethane [7] [8] [9].

A second pathway involves acid-base cycle mechanisms that occur during repetitive deprotection cycles in solid-phase peptide synthesis [7] [8] [9]. This process leads to cumulative trifluoroacetylation effects, with approximately 1-2% trifluoroacetylation per cycle when using resins containing hydroxymethyl groups [7] [8] [9]. The mechanism involves gradual acid cleavage of ester bonds and accumulation of trifluoroacetoxymethyl sites on the resin support.

A third mechanism involves carryover trifluoroacetylation resulting from incomplete removal of trifluoroacetic acid before coupling reactions [7] [8] [9]. This pathway involves physical carryover of trifluoroacetic acid vapors or incomplete neutralization, leading to activation of trifluoroacetic acid by coupling reagents and subsequent reaction with amino groups.

Prevention Strategies for Boc Deprotection-Related Trifluoroacetylation

During Boc deprotection using trifluoroacetic acid, the formation of tert-butyl cations presents a significant challenge, as these species can react with nucleophilic amino acid residues [10] [11]. The most effective prevention strategy involves the use of scavengers such as dithioethane (DTE) or thioanisole [10] [11]. Addition of 0.5% DTE to the cleavage solution effectively scavenges tert-butyl cations and prevents formation of undesired peptide side products [10] [11]. The mechanism involves nucleophilic attack by the sulfur atom on the electrophilic tert-butyl cation, forming stable alkylated thioether products.

Alternative scavenging systems include the use of thioanisole, dimethyl sulfide, and meta-cresol in various combinations [12]. These scavengers operate through similar mechanisms, providing nucleophilic sites for cation capture while maintaining compatibility with peptide synthesis conditions [12]. The optimal scavenger concentration depends on the specific amino acid composition and the presence of particularly reactive residues such as tryptophan, methionine, and cysteine.

Resin-Based Prevention Strategies

The most effective long-term solution to unwanted trifluoroacetylation involves the use of specialized resin supports that are resistant to trifluoroacetoxymethyl formation [7] [8] [9]. The aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin support has been specifically designed to address this challenge [7] [8] [9]. This resin can be synthesized free from extraneous functionalities and exhibits stability to trifluoroacetic acid under standard solid-phase peptide synthesis conditions [7] [8] [9].

Implementation of this prevention strategy requires careful resin synthesis protocols and quality control measures to ensure the absence of preexisting hydroxymethyl groups [7] [8] [9]. The effectiveness of this approach has been demonstrated through model studies, achieving trifluoroacetylation levels below 0.02% per cycle [7] [8] [9]. This represents a significant improvement over conventional benzyl ester resins, which typically exhibit 1-2% trifluoroacetylation per cycle.

Coupling Reaction Optimization

Prevention of trifluoroacetylation in coupling reactions can be achieved through the use of preformed symmetric anhydrides rather than in situ activation methods [7] [8] [9]. This approach decreases the likelihood of trifluoroacetic acid activation by coupling reagents, although it does not completely eliminate the possibility of side reactions [7] [8] [9]. The mechanism involves pre-formation of activated amino acid derivatives under controlled conditions, minimizing the presence of free trifluoroacetic acid during the coupling step.

Additional prevention strategies include thorough washing and neutralization protocols to ensure complete removal of trifluoroacetic acid before coupling reactions [7] [8] [9]. Extended washing protocols using organic solvents and basic solutions help minimize residual trifluoroacetic acid that could be activated during subsequent coupling steps [7] [8] [9]. Vacuum drying after deprotection steps provides an additional safeguard against carryover effects.

Stability Profiles Under Various Deprotection Conditions

The stability profile of trifluoroacetyl protecting groups under different deprotection conditions is crucial for understanding their utility in complex peptide synthesis strategies. Comprehensive studies have characterized the behavior of Tfa groups under a wide range of chemical environments and reaction conditions.

Acid Stability Characteristics

Trifluoroacetyl protecting groups demonstrate remarkable stability under acidic conditions, making them compatible with a variety of acid-catalyzed deprotection processes [13] [14] [11]. Treatment with trifluoroacetic acid, the most commonly used deprotection reagent in peptide synthesis, does not affect the integrity of Tfa groups under standard conditions [13] [14] [11]. This stability extends to other acidic environments, including dilute hydrochloric acid and various carboxylic acids used in peptide synthesis.

The stability under acidic conditions can be attributed to the electron-withdrawing effects of the trifluoromethyl group, which reduces the basicity of the amide nitrogen and decreases susceptibility to protonation [6]. Studies using model compounds have demonstrated that Tfa groups remain intact even under strongly acidic conditions (pH 3.6) for extended periods [6]. This stability profile makes Tfa groups particularly suitable for use in synthesis strategies requiring selective deprotection of other acid-labile protecting groups.

The compatibility with trifluoroacetic acid-mediated deprotection is particularly valuable in the context of Cbz-Lys(Tfa)-Pro-OBn, where the benzyl ester and carbobenzoxy groups can be selectively removed while leaving the Tfa group intact [16]. This orthogonal reactivity enables complex synthetic strategies involving sequential deprotection steps.

Base Lability and Deprotection Mechanisms

Under basic conditions, trifluoroacetyl groups exhibit controlled lability that can be exploited for selective deprotection [3] [1] [5]. Treatment with piperidine in dimethylformamide, commonly used for Fmoc deprotection, can effectively remove Tfa groups under appropriate conditions [5]. The mechanism involves nucleophilic attack by the piperidine nitrogen on the carbonyl carbon, followed by tetrahedral intermediate formation and elimination of the amino group.

The base-catalyzed deprotection exhibits a strong dependence on the nature of the base and the reaction conditions [1]. Potassium carbonate in methanol provides effective deprotection with yields ranging from 78-94%, while stronger bases such as sodium hydroxide can achieve rapid deprotection under mild conditions [1]. The mechanism in these systems involves hydroxide-mediated hydrolysis of the amide bond.

The selectivity of base-catalyzed deprotection can be fine-tuned through careful control of reaction conditions, including base concentration, temperature, and reaction time [1]. This flexibility allows for integration of Tfa deprotection into complex synthetic sequences while maintaining compatibility with other protecting groups.

Reductive Deprotection Conditions

Reductive deprotection represents one of the most effective methods for Tfa group removal, offering high efficiency and mild reaction conditions [3] [1] [4]. Sodium borohydride in tetrahydrofuran-ethanol solvent systems achieves complete deprotection in less than 60 minutes at room temperature [3] [1] [4]. The mechanism involves hydride delivery to the carbonyl carbon, followed by elimination of trifluoroacetate.

The reductive deprotection method offers several advantages, including high selectivity, mild reaction conditions, and compatibility with sensitive amino acid residues [1]. Studies have demonstrated that the method effectively removes Tfa groups without affecting other protecting groups or causing racemization of amino acid stereocenters [1]. The reaction can be monitored by thin-layer chromatography or high-performance liquid chromatography to ensure complete conversion.

Alternative reducing agents, including lithium aluminum hydride and other metal hydrides, have been investigated but generally offer no significant advantages over sodium borohydride while requiring more stringent reaction conditions [1]. The sodium borohydride method remains the preferred approach due to its reliability, efficiency, and compatibility with standard peptide synthesis protocols.

Stability Under Specialized Conditions

The stability of trifluoroacetyl groups under specialized conditions relevant to peptide synthesis has been extensively characterized. Studies using model compounds have demonstrated stability in the presence of strong electrophiles, including acetaldehyde and benzylchloroformate [6]. This stability contrasts with unprotected amino groups, which readily form hydrazones and other adducts under these conditions [6].

The stability profile extends to a wide range of pH conditions, with Tfa groups remaining intact from pH 3.6 to pH 10 under non-hydrolytic conditions [6]. This broad stability window makes Tfa groups suitable for use in synthesis strategies requiring extreme pH conditions or exposure to reactive electrophiles [6]. The stability under these conditions can be attributed to the reduced nucleophilicity of the Tfa-protected amino group compared to the free amino group.

Temperature stability studies have revealed that Tfa groups maintain their integrity under elevated temperatures commonly encountered in peptide synthesis [16]. The thermal stability is enhanced by the electron-withdrawing effects of the trifluoromethyl group, which stabilize the amide bond against thermal decomposition [16]. This stability profile makes Tfa groups suitable for use in microwave-assisted synthesis protocols and other high-temperature applications.

The compatibility with catalytic hydrogenation conditions makes Tfa groups particularly valuable in synthesis strategies involving reductive deprotection of other protecting groups [13] [14]. The stability under these conditions allows for selective removal of benzyl-based protecting groups while leaving Tfa groups intact, enabling complex orthogonal deprotection strategies [13] [14].

Comparative Stability Analysis

Comparative studies with other protecting groups have revealed the unique stability profile of trifluoroacetyl groups. In comparison to acetyl groups, Tfa groups exhibit enhanced stability under basic conditions while maintaining similar reactivity under reductive conditions [5]. This improved stability profile reduces the likelihood of premature deprotection during synthesis while maintaining the ability to remove the protecting group under controlled conditions.

The stability profile of Tfa groups also compares favorably with other electron-withdrawing protecting groups such as chloroacetyl and dichloroacetyl groups [5]. While these groups exhibit similar stability under acidic conditions, the trifluoroacetyl group offers superior stability under basic conditions and more controlled reactivity under reductive conditions [5]. This enhanced stability profile makes Tfa groups particularly suitable for complex synthetic applications requiring extended exposure to synthesis conditions.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types